molecular formula C20H36ClNO2 B2915221 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216499-36-3

1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2915221
CAS No.: 1216499-36-3
M. Wt: 357.96
InChI Key: SHVWGIZMPQHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with an adamantyl methoxy group and a 2-methylpiperidinyl moiety, with a hydrochloride counterion. The 2-methylpiperidinyl substituent introduces steric bulk and rigidity, which may influence receptor binding specificity. This compound is structurally related to beta-blockers and calcium channel modulators but differs in its substitution pattern (e.g., absence of aromatic groups seen in benidipine or metoprolol) .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-15-4-2-3-5-21(15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWGIZMPQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantanemethanol, which is then reacted with an appropriate halogenated compound to introduce the methoxy group. The resulting intermediate is further reacted with 2-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the adamantane moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • The 2-methylpiperidinyl group in the target compound provides moderate steric bulk compared to the linear butan-2-ylamine, likely improving receptor binding specificity .
  • 3,5-Dimethylpiperidinyl variants exhibit higher molecular weight and hydrophobicity, which may reduce aqueous solubility but enhance lipid bilayer penetration .

Adamantane-Containing Derivatives with Diverse Functional Groups

Adamantane is a common motif in medicinal chemistry. Comparisons with other adamantane derivatives highlight functional group influences:

Compound Class Example Structure Pharmacological Activity Key Differences vs. Target Compound
Selenoureas 1-[(Adamantan-1-yl)methyl]-3-phenylselenourea Soluble epoxide hydrolase inhibition (anti-inflammatory) . Selenium replaces oxygen; altered electronic properties.
Ureas 1-[(Adamantan-1-yl)methyl]-3-(bicycloheptyl)urea Not specified (likely enzyme or receptor targeting) . Urea linkage instead of propanol backbone.
Chalconoids 1-(Adamantan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Structural studies (planarity analysis) . Keto-enone system; no amine or alcohol groups.

Key Observations :

  • The target compound’s propanolamine backbone distinguishes it from urea/selenourea derivatives, suggesting divergent mechanisms (e.g., adrenergic modulation vs. enzyme inhibition).

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • Hydrochloride Salt : Improves solubility in polar solvents compared to free bases .
  • Piperidine vs.

Biological Activity

1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, a compound characterized by its unique adamantane structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects through various studies and case analyses.

Chemical Structure and Properties

The molecular formula of 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is C20H36ClNO2C_{20}H_{36}ClNO_2. The compound features an adamantane moiety linked to a methoxy group and a piperidine derivative, which may influence its biological activity.

PropertyValue
Molecular FormulaC20H36ClNO2C_{20}H_{36}ClNO_2
Molecular Weight373.97 g/mol
CAS Number1216499-36-3

Enzyme Inhibition

Research indicates that derivatives of adamantane, including the target compound, exhibit significant inhibition of glucosylceramide synthase, an enzyme crucial for glycosphingolipid biosynthesis. This inhibition is particularly relevant in conditions where glycosphingolipid accumulation is pathological, such as in certain lysosomal storage disorders .

Cannabimimetic Activity

Studies have explored the cannabimimetic properties of compounds structurally related to the target compound. For instance, analogs have demonstrated agonistic activity at cannabinoid receptors (CB1 and CB2), suggesting potential therapeutic applications in pain management and neuroprotection . The structural features of these compounds significantly influence their potency and efficacy at these receptors.

Pharmacological Evaluations

  • In vitro Studies : A study assessing the binding affinity of similar adamantane derivatives at cannabinoid receptors revealed EC50 values ranging from 16 to 43 nM for CB1 and 29 to 216 nM for CB2. These findings suggest that modifications to the adamantane structure can enhance receptor affinity and selectivity .
  • In vivo Effects : Research on related compounds indicated that certain adamantane derivatives could induce hypothermia in animal models, a response associated with cannabinoid receptor activation. For example, SDB-001 showed potent hypothermic effects comparable to Δ9-THC, highlighting the relevance of structural modifications in determining biological outcomes .

Safety and Toxicology

While promising, the safety profile of these compounds remains under investigation. Some studies indicate potential toxicity linked to metabolic byproducts formed during enzymatic processing, necessitating further toxicological assessments before clinical application .

Q & A

Q. What are common synthetic routes for this compound?

The synthesis typically involves coupling adamantane derivatives with piperidine intermediates. For example, adamantane-containing precursors are functionalized via reactions with reagents like 1,1'-carbonyldiimidazole (CDI) under basic conditions (e.g., triethylamine) in solvents such as dichloromethane. The product is purified via column chromatography and characterized using 1^1H NMR, mass spectrometry, and elemental analysis to confirm structure and purity. Yields vary (e.g., 36–82% in analogous syntheses), depending on steric hindrance and reaction optimization .

Q. What safety precautions are essential during handling?

Critical precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed containers at 2–8°C to prevent degradation .
  • Spill Management : Collect spills using inert absorbents and avoid environmental release .

Q. How is the compound structurally characterized?

X-ray crystallography (via SHELX software) resolves molecular geometry, including bond angles and torsion angles (e.g., 12.24° for keto–enone distortion in related adamantane derivatives). NMR confirms proton environments, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

Low yields (e.g., 36% in similar syntheses) may arise from steric hindrance at the adamantane moiety or competing side reactions. Strategies include:

  • Reagent Optimization : Use excess CDI or switch to alternative coupling agents like EDC/HOBt.
  • Solvent/Temperature : Test polar aprotic solvents (e.g., DMF) or elevated temperatures to improve reactivity .
  • Purification : Employ gradient chromatography to separate closely eluting byproducts .

Q. How does the adamantane group influence pharmacological activity?

Adamantane’s rigid, lipophilic structure enhances blood-brain barrier penetration and receptor binding affinity. Comparative studies with non-adamantane analogs show improved metabolic stability and target engagement, as seen in beta-blocker derivatives like propranolol. However, steric effects may reduce solubility, necessitating formulation adjustments .

Q. What challenges arise in crystallographic refinement of this compound?

Challenges include:

  • Disorder : Flexible side chains (e.g., piperidine) may require constrained refinement.
  • Twinned Data : High-resolution data (e.g., 0.8 Å) and SHELXL’s twin refinement tools mitigate this .
  • Hydrogen Atom Placement : Use riding models or neutron diffraction for accurate H-atom positioning .

Q. How can conflicting biological assay data be resolved?

Contradictions in receptor binding assays (e.g., IC50_{50} variability) may stem from:

  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Metabolite Interference : Test for hydrolysis products (e.g., free adamantanol) via LC-MS .
  • Species-Specificity : Validate targets across human/rodant models to identify interspecies variability .

Methodological Resources

  • Synthesis : CDI-mediated coupling .
  • Crystallography : SHELX for refinement and twin modeling .
  • Safety Protocols : OSHA-compliant PPE and spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.